1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS No.: 941263-88-3
Cat. No.: VC21529570
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941263-88-3 |
|---|---|
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.4g/mol |
| IUPAC Name | 1-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-11-10-15(12(2)9-14(11)21-4)22(19,20)17-7-5-16(6-8-17)13(3)18/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | JUHGEYVTISMUKU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C)C)OC |
Introduction
1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its unique molecular structure, which includes a piperazine ring and a sulfonyl group attached to a methoxy-substituted benzene ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active molecules.
Synthesis
The synthesis of 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. Common steps include the reaction of piperazine with appropriate sulfonyl chlorides in the presence of a base, followed by purification techniques such as recrystallization or chromatography.
Biological Activity
While specific biological activity data for 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is limited, compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and antitumor properties. The presence of the sulfonyl group and the piperazine ring suggests potential interactions with biological targets such as enzymes and receptors.
Research Findings
Research on related sulfonamide derivatives indicates that these compounds can exhibit significant biological activity, including:
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Antimicrobial Activity: Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
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Anti-inflammatory Properties: Some sulfonamides have been shown to reduce inflammation by modulating cytokine production.
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Antitumor Effects: Certain sulfonamide derivatives have demonstrated cytotoxicity against cancer cells, suggesting potential applications in oncology.
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